N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide: is an organic compound featuring a unique tetrazole moiety. Tetrazoles are known for their versatility in pharmaceuticals and agrochemicals due to their bioisosteric similarity to carboxylic acids and amides, enhancing the pharmacokinetic properties of many drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the following key steps:
Formation of Tetrazole Ring: : This is typically achieved via the [3+2] cycloaddition reaction between azides and nitriles.
Coupling Reactions: : The tetrazole ring is then coupled with 2-(methylthio)phenyl and p-tolyl groups.
Industrial Production Methods
In an industrial setting, large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. The processes typically involve:
Temperature Control: : Maintaining specific temperature ranges to facilitate each reaction step.
Catalyst Use: : Employing catalysts to speed up the reactions.
Solvent Choice: : Using suitable solvents for each reaction to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The sulfur atom in the 2-(methylthio)phenyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA) for oxidation.
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4) for reduction.
Solvents: : DMF, DMSO, and dichloromethane.
Major Products Formed
Oxidation of the sulfur leads to sulfoxide or sulfone compounds. Reduction may yield amine derivatives, and substitution reactions can introduce various functional groups into the tetrazole ring.
Scientific Research Applications
This compound finds applications in diverse fields, including:
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Used as a building block for synthesizing complex molecules.
Biology
Biomolecular Probes: : Serves as a precursor to molecules used in bioimaging and diagnostic assays.
Medicine
Pharmaceuticals: : The tetrazole moiety is a known pharmacophore, enhancing drug efficacy and bioavailability.
Industry
Agrochemicals: : Used in the synthesis of pesticides and herbicides.
Materials Science: : Component in high-performance polymers and materials.
Mechanism of Action
The effectiveness of this compound in various applications is primarily due to its ability to form stable complexes with metal ions and its bioisosteric properties. Its molecular targets often include:
Enzymes: : Inhibition or activation of enzymes by binding to the active sites.
Receptors: : Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Comparing N-(2-(methylthio)phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide with other tetrazole-based compounds highlights its unique properties:
N-(2-phenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide: : Similar structure but lacks the methylthio group, affecting its electronic properties.
N-(2-(methylthio)phenyl)-2H-tetrazole-5-carboxamide: : Lacks the p-tolyl group, impacting its steric and hydrophobic interactions.
Similar Compounds
N-(2-phenyl)-2H-tetrazole-5-carboxamide
N-(2-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
N-(2-(methylthio)phenyl)-2-(methyl)-2H-tetrazole-5-carboxamide
This detailed examination underscores the multifaceted roles and unique characteristics of This compound . The compound’s versatility across different fields is truly remarkable.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(2-methylsulfanylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-7-9-12(10-8-11)21-19-15(18-20-21)16(22)17-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGSAEYAQQPSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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